molecular formula C16H20N8O B15117111 9-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine

9-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine

Cat. No.: B15117111
M. Wt: 340.38 g/mol
InChI Key: WZBBVWCDEYOHQK-UHFFFAOYSA-N
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Description

9-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with an ethyl group at the 9th position and a piperazine ring substituted with a methoxypyrimidine group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the ethyl group at the 9th position. The piperazine ring is then introduced, and finally, the methoxypyrimidine group is attached to the piperazine ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antiviral, anticancer, and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The pathways involved may include inhibition of the NF-kB inflammatory pathway and modulation of apoptosis-related proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypyrimidine group enhances its potential interactions with biological targets, making it a valuable compound for drug development and other scientific research .

Properties

Molecular Formula

C16H20N8O

Molecular Weight

340.38 g/mol

IUPAC Name

9-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]purine

InChI

InChI=1S/C16H20N8O/c1-3-22-11-20-13-14(22)18-10-19-15(13)23-6-8-24(9-7-23)16-17-5-4-12(21-16)25-2/h4-5,10-11H,3,6-9H2,1-2H3

InChI Key

WZBBVWCDEYOHQK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=CC(=N4)OC

Origin of Product

United States

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